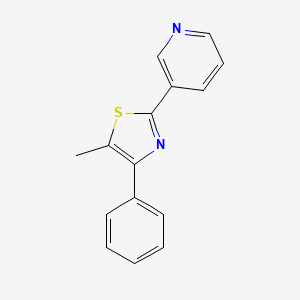
N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C9H13ClN2 It is a derivative of ethylenediamine, featuring a chlorobenzyl group attached to the nitrogen atom of ethylenediamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride typically involves the reaction of 3-chlorobenzyl chloride with ethylenediamine in the presence of a suitable solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have potential biological activities, such as antimicrobial or antiviral properties.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparaison Avec Des Composés Similaires
N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride can be compared with other similar compounds, such as N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride and N1-(4-chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride. These compounds differ in the position of the chlorine atom on the benzyl group, which can affect their chemical properties and biological activities.
Propriétés
IUPAC Name |
N'-[(3-chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2.2ClH/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10;;/h3-5,8H,2,6-7,9,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYWQXSEHYWECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=CC=C1)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile](/img/structure/B2722299.png)

![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2722304.png)
![(5R,7S)-N-(Cyanomethyl)-1-ethyl-5,7-dimethyl-N-(pyridin-2-ylmethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2722305.png)
![4-[(2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2722307.png)
![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-fluorophenyl)-4-phenylthiophene-2-carboxamide](/img/structure/B2722308.png)
![(6-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol](/img/structure/B2722310.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2722311.png)
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2722312.png)
![4-(benzenesulfonyl)-8-(ethanesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2722314.png)

![1-(4-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2722319.png)

